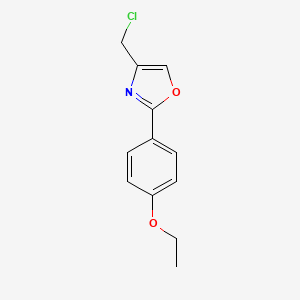
ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
The compound “ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, a pyrazole ring, an ethyl ester group, and a bromine atom .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrazole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms, while pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms .
Applications De Recherche Scientifique
1. Heterocyclic Compounds Synthesis and Biological Applications
- Pyrazole carboxylic acid derivatives, including compounds similar to ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, are key structures in heterocyclic compounds. They are known for their wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are pivotal in the synthesis of various biologically active compounds in organic chemistry and serve as a foundation for medicinal chemistry research (Cetin, 2020).
2. Therapeutic Applications
- Pyrazole analogs, structurally similar to this compound, have shown therapeutic potential with diverse pharmacological activities. These include roles as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, carbonic anhydrase inhibitors, and mono amino oxidase (MAO) inhibitors. Despite some being withdrawn due to side effects, there's significant interest in developing new drug candidates with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).
3. Role in Hybrid Catalysts for Pharmaceutical Synthesis
- The pyranopyrimidine core, which this compound could potentially contribute to, is a fundamental precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) emphasizes the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of compounds like this compound in developing lead molecules for medicinal use (Parmar, Vala, & Patel, 2023).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The interaction of this compound with its targets could lead to changes at the molecular level, affecting the function of the target proteins.
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
Analyse Biochimique
Biochemical Properties
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby modulating their activity. This interaction can affect downstream signaling pathways and cellular processes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By inhibiting specific kinases, this compound can alter gene expression profiles, leading to changes in cellular behavior. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a competitive inhibitor for certain enzymes, binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in enzyme activity and subsequent downstream effects. Additionally, this compound can induce conformational changes in target proteins, affecting their function and stability. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy. Long-term studies have indicated that the compound’s effects on cellular function can persist, with sustained inhibition of target enzymes and pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s accumulation in specific tissues and its impact on vital cellular processes. Therefore, careful dosage optimization is essential to balance efficacy and safety in animal studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring its safe use in biochemical and pharmacological studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is determined by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
ethyl 5-amino-1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAOFNLOSZVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



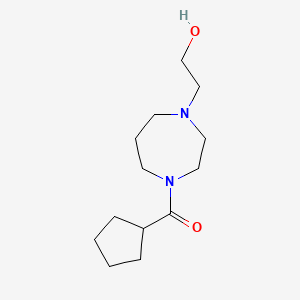

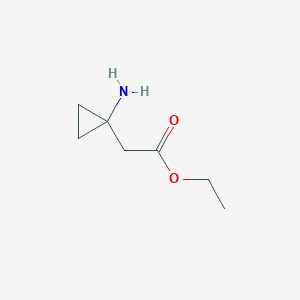


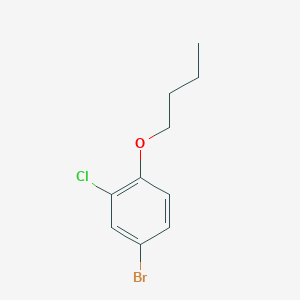
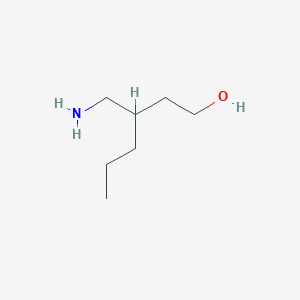
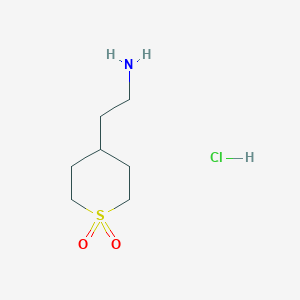


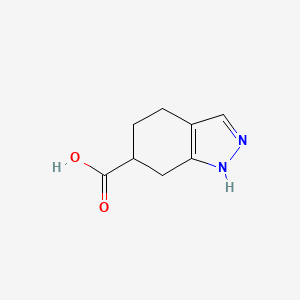
![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)
